Urea-13C
Overview
Description
Urea-13C is a urea molecule radiolabeled with the non-radioactive element carbon-13 . It is used as a diagnostic agent for the detection of urease associated with Helicobacter pylori in the human stomach and initial diagnosis or post-treatment monitoring of Helicobacter pylori infection in adults .
Synthesis Analysis
Urea-13C can be synthesized using diisocyanates via two possible alternative pathways: the extremely quick and highly exothermal diamine–diisocyanate pathway and the relatively slow and mild water–diisocyanate pathway . The synthesis of polyureas exhibiting very high concentrations of carbonyl-containing groups resulted in strong and accurate diagnostic analytical signals of combined FTIR and solid-state 13C NMR analysis .Molecular Structure Analysis
The molecular structure of Urea-13C is CH4N2O . It is an isotopically labeled organic compound that functions as a substrate in metabolic labeling preparations and as a quantitation standard in sample tests .Chemical Reactions Analysis
The Urea Breath Test exploits the hydrolysis of orally administered urea by the enzyme urease, which H. pylori produces in large quantities . If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath .Physical And Chemical Properties Analysis
The average weight of Urea-13C is 61.048 and the mono-isotopic weight is 61.035717592 . The chemical formula is CH4N2O .Scientific Research Applications
Plant Physiology and Metabolism Studies
Urea-13C is used in the production of plant material enriched with stable isotopes such as 13C and 15N . This has wide application in life science research including plant physiology, plant stress and defense, as well as metabolism related sciences . The isotopically labelled plant extracts can be used for metabolome-wide internal standardisation of native plants .
Evaluation of Biosynthetic Pathways
Stable isotopes like Urea-13C have found application in the evaluation of biosynthetic pathways . By tracking the movement of the 13C isotope, researchers can gain insights into the metabolic pathways involved in the biosynthesis of various compounds .
Metabolic Engineering
Urea-13C is used in metabolic engineering research . By incorporating 13C into organisms and tracking its distribution in metabolic products, researchers can understand and manipulate metabolic pathways for the production of desired compounds .
Flux Analysis
Flux analysis is another area where Urea-13C finds application . Flux analysis involves the quantification of the rate at which compounds flow through a metabolic network. The use of 13C-labelled urea allows for accurate flux analysis .
Accurate Quantification of Plant Metabolites
Urea-13C is used for the accurate quantification of plant metabolites . The use of 13C-labelled internal standards can improve the accuracy and precision of metabolite quantification .
Studies on Plant-Microbe Interactions
Urea-13C is used in studies on plant-microbe interactions . The use of 13C-labelled compounds can help in understanding the exchange of nutrients and other compounds between plants and microbes .
Untargeted Metabolomics and Proteomics
Urea-13C is used in untargeted metabolomics and proteomics . The use of 13C-labelled compounds can improve the detection and quantification of metabolites and proteins in complex biological samples .
Detection of Helicobacter pylori
The Urea-13C Breath Test is a simplified way to detect Helicobacter pylori, a type of bacteria that has been linked to the development of certain diseases . This non-invasive test uses Urea-13C and is a simpler alternative to other techniques such as histology, microbiological culture, and polymerase chain reaction tests that rely on endoscopy .
Mechanism of Action
Target of Action
The primary target of Urea-13C is the enzyme urease , which is associated with Helicobacter pylori bacteria in the human stomach . This bacterium has been linked to various upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma .
Mode of Action
Urea-13C interacts with its target, the urease enzyme, through a process known as hydrolysis . Urease, produced in large quantities by H. pylori, cleaves Urea-13C into ammonia and carbon dioxide . .
Biochemical Pathways
The hydrolysis of Urea-13C by urease affects the carbon metabolism and amino acid biosynthesis pathways . The carbon-13 from Urea-13C is assimilated into these pathways, particularly those important for the production of the hepatotoxin, microcystin . This process allows for the tracing of metabolic pathways within the cell .
Pharmacokinetics
Upon ingestion, if gastric urease from H. pylori is present, Urea-13C is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen . The resulting 13CO2 is absorbed into the blood and exhaled in the breath . Exhaled breath samples can then be collected and measured for the presence of radioactivity . This process forms the basis of the Urea Breath Test (UBT), a diagnostic tool for detecting H. pylori infections .
Result of Action
The action of Urea-13C results in the detection of H. pylori bacteria in the stomach . The presence of these bacteria is associated with various gastrointestinal disorders . Therefore, the action of Urea-13C provides valuable diagnostic information for the initial diagnosis and post-treatment monitoring of H. pylori infection in adults .
Action Environment
The action of Urea-13C can be influenced by environmental factors such as pH conditions . For instance, the incorporation of carbon-13 from Urea-13C into metabolic pathways occurs at a higher percentage during growth at higher pH . This suggests that the action, efficacy, and stability of Urea-13C can be affected by the environmental conditions in which it is used.
Safety and Hazards
Future Directions
The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The development of a certified reference material (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests is one of the future directions .
properties
IUPAC Name |
diamino(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973641 | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Urea C-13 | |
CAS RN |
58069-82-2 | |
Record name | Urea C 13 [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Urea-13C help diagnose Helicobacter pylori infection?
A1: Urea-13C leverages the unique ability of Helicobacter pylori to produce the enzyme urease. When administered orally, Urea-13C is hydrolyzed by bacterial urease in the stomach, producing ammonia and 13C-labeled carbon dioxide (13CO2). [, ] This 13CO2 is absorbed into the bloodstream and subsequently exhaled. By measuring the 13CO2 enrichment in breath samples using techniques like isotope ratio mass spectrometry, the presence of Helicobacter pylori can be determined. [, , ]
Q2: What is the molecular formula and weight of Urea-13C?
A2: Urea-13C, with a single 13C substitution, has a molecular formula of CH313CONH2 and a molecular weight of 61.06 g/mol.
Q3: Are there any spectroscopic differences between urea and Urea-13C?
A3: Yes, the presence of the 13C isotope in Urea-13C alters its vibrational frequencies, leading to characteristic shifts in its infrared spectrum compared to naturally abundant urea. []
Q4: Is Urea-13C stable under standard storage conditions?
A4: Urea-13C is chemically stable under standard storage conditions.
Q5: Does Urea-13C possess any catalytic properties?
A5: No, Urea-13C does not exhibit inherent catalytic properties. Its utility lies in its role as a substrate for bacterial urease, enabling the detection of Helicobacter pylori.
Q6: Have there been computational studies on the interaction between Urea-13C and urease?
A6: While specific computational studies focusing on Urea-13C might be limited, extensive research exists on the interaction between urea and urease. These studies provide valuable insights into the enzyme's catalytic mechanism and substrate binding. []
Q7: Does modifying the urea structure in Urea-13C affect its diagnostic utility?
A7: Modifying the urea structure in Urea-13C could potentially affect its interaction with urease, impacting its hydrolysis and subsequent diagnostic accuracy. []
Q8: What are the common formulations of Urea-13C for diagnostic use?
A8: Urea-13C is typically formulated in capsules or solutions for oral administration. The formulation is designed to ensure accurate dosing and reliable release of the compound in the stomach. [, ]
Q9: What is the fate of Urea-13C after ingestion?
A9: After oral administration, Urea-13C is rapidly absorbed and distributed throughout the body. If Helicobacter pylori is present, Urea-13C is hydrolyzed in the stomach. The generated 13CO2 is absorbed into the bloodstream and subsequently eliminated through exhalation. Unabsorbed Urea-13C is excreted in the urine. [, ]
Q10: How does the performance of Urea-13C breath test compare to other diagnostic methods for Helicobacter pylori?
A10: The Urea-13C breath test demonstrates high sensitivity and specificity for detecting Helicobacter pylori infection, comparable to invasive methods like biopsy and culture. [, , ] It's considered a reliable non-invasive alternative, particularly in children. [, ]
Q11: Is there any evidence of resistance to the Urea-13C breath test?
A11: Resistance to the Urea-13C breath test is not a concern, as the test principle relies on the presence of the bacterial enzyme urease, a stable characteristic of Helicobacter pylori. [, ]
Q12: How is the 13CO2 enrichment in breath samples measured?
A12: Isotope ratio mass spectrometry (IRMS) is the gold standard for measuring the 13CO2 enrichment in breath samples. [, , ] This technique allows for precise measurement of isotopic ratios, enabling accurate diagnosis.
Q13: What are the key parameters considered during the validation of analytical methods for Urea-13C analysis?
A13: Validation of analytical methods for Urea-13C analysis focuses on parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results. []
Q14: What are some essential resources for research involving Urea-13C?
A14: Essential resources include access to isotopically labeled Urea-13C, specialized equipment like isotope ratio mass spectrometers, and expertise in analytical techniques for isotope analysis. []
Q15: When was Urea-13C first introduced as a diagnostic tool for Helicobacter pylori?
A15: The Urea-13C breath test was introduced in the early 1990s as a non-invasive alternative to traditional methods for detecting Helicobacter pylori infection. []
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